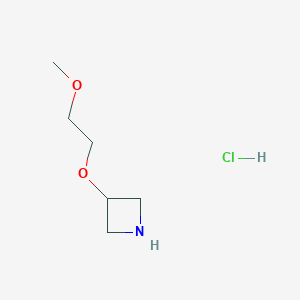

![molecular formula C18H11Cl2N3O3S B2489266 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897617-99-1](/img/structure/B2489266.png)

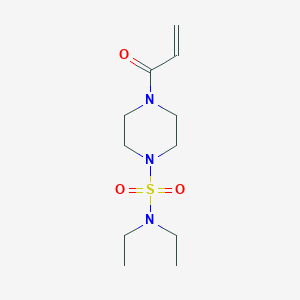

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical compound belongs to a class of benzamide derivatives, which are often synthesized and studied for various biological activities. Benzamides are notable for their diverse applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide derivatives involves reactions such as oxidative cyclization, using reagents like potassium thiocyanate and benzoyl chloride, often in the presence of copper(II) chloride (Adhami et al., 2014). This method is typical for creating cyclic systems in benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using spectroscopic methods like IR, NMR, and X-ray single-crystal diffraction. These methods help determine the positions of atoms, bond lengths, angles, and dihedral angles, offering insights into the molecular geometry and electronic structure (Adhami et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including coordination with metal ions like copper(II), resulting in complex formation. The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups (Adhami et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

- Synthesis Techniques : A study highlights a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, providing access to these compounds from N-(hetero)arylthioamides. This technique is significant for its efficiency and environmentally friendly approach in the synthesis of compounds with potential material and pharmaceutical applications (Qian et al., 2017).

Antimicrobial and Anticancer Activities

Antimicrobial Properties : A study on the synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives demonstrated significant broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Anticancer Evaluation : Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of similar compounds in anticancer drug development (Ravinaik et al., 2021).

Electrochemical Applications

- Electrochromic Polymers : Research into thiadiazolo[3,4-c]pyridine-based donor-acceptor-type systems for electrochromic polymers revealed that these materials exhibit favorable redox activity, stability, and fast switching times. These properties make compounds containing thiadiazole and related structures promising for the development of new electrochromic devices (Ming et al., 2015).

Propiedades

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O3S/c19-11-5-6-12(20)16-15(11)21-18(27-16)22-17(26)9-1-3-10(4-2-9)23-13(24)7-8-14(23)25/h1-6H,7-8H2,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHWWZQPVXMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)

![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)

![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)

![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)